
2-Chlor-4-(Trifluormethyl)benzylalcohol
Übersicht
Beschreibung
“2-Chloro-4-(trifluoromethyl)benzyl alcohol” is a chemical compound with the CAS Number: 56456-51-0. It has a molecular weight of 210.58 . It is a solid substance at ambient temperature .
Molecular Structure Analysis
The InChI code for “2-Chloro-4-(trifluoromethyl)benzyl alcohol” is 1S/C8H6ClF3O/c9-7-3-6 (8 (10,11)12)2-1-5 (7)4-13/h1-3,13H,4H2 .Physical And Chemical Properties Analysis
“2-Chloro-4-(trifluoromethyl)benzyl alcohol” is a solid at ambient temperature .Wissenschaftliche Forschungsanwendungen
Organische Synthese
Diese Verbindung ist ein wertvolles Zwischenprodukt in der organischen Synthese. Ihre benzylische Alkoholfunktionalität ermöglicht weitere funktionelle Gruppenumwandlungen, wie z. B. die Oxidation zum entsprechenden Benzaldehyd oder die Substitution zur Bildung von benzylischen Ethern oder Aminen. Das Vorhandensein der Trifluormethylgruppe kann die Lipophilie der Verbindung erhöhen, was bei der Synthese arzneimittelähnlicher Moleküle von Vorteil ist .
Medizinische Chemie
In der pharmazeutischen Forschung dient 2-Chlor-4-(Trifluormethyl)benzylalcohol als Zwischenprodukt für die Synthese komplexerer Moleküle. Die Trifluormethylgruppe ist in der medizinischen Chemie besonders bedeutsam, da sie die metabolische Stabilität und die Bindungsaffinität potenzieller Therapeutika verbessern kann .
Materialwissenschaft
Die einzigartige Struktur der Verbindung macht sie für die Entwicklung fortschrittlicher Materialien geeignet. Sie kann beispielsweise bei der Synthese von fluorhaltigen Polymeren verwendet werden, die für ihre hohe Beständigkeit gegen Lösungsmittel, Säuren und Basen bekannt sind .
Analytische Chemie
This compound: kann aufgrund seiner ausgeprägten chemischen Verschiebungen, die von der Trifluormethylgruppe herrühren, in verschiedenen spektroskopischen Analysen, einschließlich NMR-Spektroskopie, als Standard- oder Referenzverbindung verwendet werden .
Umweltwissenschaften
Obwohl direkte Anwendungen in der Umweltwissenschaft nicht umfangreich dokumentiert sind, können Verbindungen wie This compound auf ihr Umweltverhalten, z. B. ihr Bioabbaubarkeits- oder Bioakkumulationspotenzial, untersucht werden, was zur Beurteilung der Umweltauswirkungen neuer Chemikalien beiträgt .
Biochemische Forschung
In der Biochemie kann diese Verbindung zur Untersuchung von Enzym-Substrat-Interaktionen verwendet werden, insbesondere mit Enzymen, die bekanntermaßen aromatische Alkohole metabolisieren. Sie kann auch verwendet werden, um die Auswirkungen halogenierter Substituenten auf biochemische Stoffwechselwege zu untersuchen .
Industrielle Anwendungen
Obwohl spezifische industrielle Anwendungen nicht leicht zu finden sind, könnten ihre Derivate für die Entwicklung industrieller Katalysatoren, Additive oder anderer Spezialchemikalien untersucht werden, die eine stabile Trifluormethylgruppe erfordern .
Pharmazeutische Forschung
Die Trifluormethylgruppe in This compound ist in der pharmazeutischen Forschung von besonderem Interesse. Sie kann die pharmakokinetischen Eigenschaften von Medikamentenkandidaten beeinflussen, wie z. B. ihre Verteilung, Elimination und die Fähigkeit, biologische Barrieren zu überwinden .
Safety and Hazards
The safety data sheet for “2-Chloro-4-(trifluoromethyl)benzyl alcohol” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
It is used as a pharmaceutical intermediate , suggesting it may be involved in the synthesis or modification of active pharmaceutical ingredients.
Mode of Action
It’s known that benzylic halides, which are structurally similar to this compound, typically react via an sn1 or sn2 pathway, depending on whether they are primary, secondary, or tertiary . This suggests that 2-Chloro-4-(trifluoromethyl)benzyl alcohol may interact with its targets through similar mechanisms.
Biochemical Pathways
It’s known that benzylic compounds can participate in various organic reactions, potentially affecting a wide range of biochemical pathways .
Pharmacokinetics
Its physicochemical properties suggest it has high gi absorption and is bbb permeant . These properties could impact its bioavailability and distribution within the body.
Result of Action
As a pharmaceutical intermediate , its effects would largely depend on the specific pharmaceutical compound it is used to synthesize or modify.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4-(trifluoromethyl)benzyl alcohol. It’s worth noting that the compound is solid at ambient temperature , which could influence its stability and handling.
Eigenschaften
IUPAC Name |
[2-chloro-4-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-3,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZPPTCATYZORA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654246 | |
| Record name | [2-Chloro-4-(trifluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56456-51-0 | |
| Record name | 2-Chloro-4-(trifluoromethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56456-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-Chloro-4-(trifluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




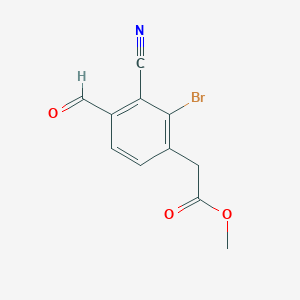
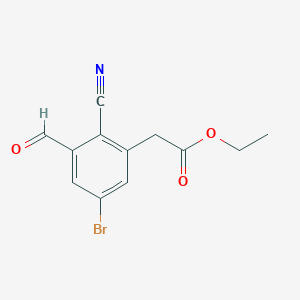
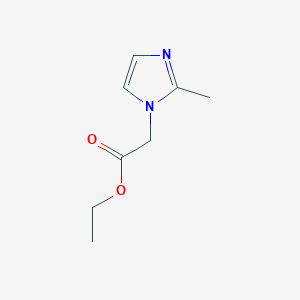
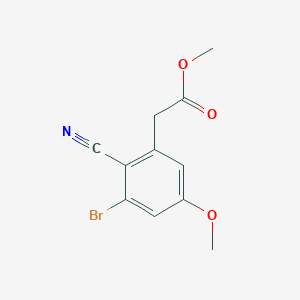


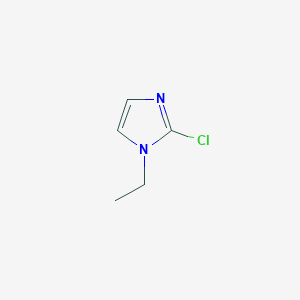
![[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid](/img/structure/B1486396.png)

![2-chloro-N-[cyclopropyl(4-methoxyphenyl)methyl]acetamide](/img/structure/B1486399.png)


![(5-Chlorobenzo[d]isoxazol-3-yl)methanamine](/img/structure/B1486403.png)